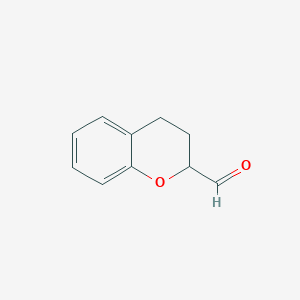











|
REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][CH2:3][CH:2]1[C:11](O)=[O:12].O1CCCC1.C(N1C=CN=C1)(N1C=CN=C1)=O.[H-].CC(C)C[Al+]CC(C)C>CC1C=CC=CC=1.CO>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][CH2:3][CH:2]1[CH:11]=[O:12] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CCC2=C1C=CC=C2)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].CC(C[Al+]CC(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=CC=C1
|
|
Name
|
16
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the whole was cooled to -65° C.
|
|
Type
|
STIRRING
|
|
Details
|
Upon completion, stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 15 minutes at -65° C
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured onto water
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with 1,1'-oxybisethane
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
FILTRATION
|
|
Details
|
The residue was purified by filtration over silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions were collected
|
|
Type
|
CUSTOM
|
|
Details
|
the eluent was evaporated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCC2=C1C=CC=C2)C=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |